4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one
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Overview
Description
4-[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dihydroisoquinoline Sulfonyl Intermediate: This step involves the reaction of isoquinoline with sulfonyl chloride under basic conditions to form the dihydroisoquinoline sulfonyl intermediate.
Benzylation: The intermediate is then reacted with benzyl chloride in the presence of a base to introduce the benzyl group.
Cyclization: The benzylated intermediate undergoes cyclization with a suitable reagent to form the pyridazinone core, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydroisoquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential as a building block for more complex molecules. Its structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is investigated for its potential therapeutic properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure may impart desirable properties to industrial products.
Mechanism of Action
The mechanism of action of 4-[4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The dihydroisoquinoline sulfonyl group may interact with enzymes or receptors, modulating their activity. The pyridazinone core could also play a role in binding to biological macromolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acid: This compound shares the dihydroisoquinoline sulfonyl group but differs in the core structure, being a benzoic acid derivative.
Substituted 3,4-Dihydroquinazolinones: These compounds feature a similar dihydroisoquinoline moiety but are based on a quinazolinone core.
Uniqueness
4-[4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzyl]-6-methylpyridazin-3(2H)-one is unique due to its combination of a pyridazinone core with a dihydroisoquinoline sulfonyl group. This structural arrangement imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
5-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]methyl]-3-methyl-1H-pyridazin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-15-12-19(21(25)23-22-15)13-16-6-8-20(9-7-16)28(26,27)24-11-10-17-4-2-3-5-18(17)14-24/h2-9,12H,10-11,13-14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHFSALXSCPONB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)CC2=CC=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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